molecular formula C7H9FN2O2S B13695885 4-(Aminomethyl)-2-fluorobenzenesulfonamide

4-(Aminomethyl)-2-fluorobenzenesulfonamide

Cat. No.: B13695885
M. Wt: 204.22 g/mol
InChI Key: BBWMYJKKAKAERM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-fluorobenzenesulfonamide is an organic compound that features a benzene ring substituted with an aminomethyl group, a fluorine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the fluorination of a benzene derivative, followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The sulfonamide group is then introduced via sulfonation and subsequent amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized benzene derivatives .

Scientific Research Applications

4-(Aminomethyl)-2-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and bacterial infections.

    Industry: It is used in the development of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonamide group is known to interact with proteins and other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Aminomethyl)-2-fluorobenzenesulfonamide include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the fluorine atom, which can significantly alter its chemical properties and biological activities. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C7H9FN2O2S

Molecular Weight

204.22 g/mol

IUPAC Name

4-(aminomethyl)-2-fluorobenzenesulfonamide

InChI

InChI=1S/C7H9FN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,4,9H2,(H2,10,11,12)

InChI Key

BBWMYJKKAKAERM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)F)S(=O)(=O)N

Origin of Product

United States

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